(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 2098104-22-2
VCID: VC3148690
InChI: InChI=1S/C12H15N3S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,6-7,13H2
SMILES: C1CC1CN2C(=CC(=N2)C3=CSC=C3)CN
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

CAS No.: 2098104-22-2

Cat. No.: VC3148690

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine - 2098104-22-2

Specification

CAS No. 2098104-22-2
Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
IUPAC Name [2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine
Standard InChI InChI=1S/C12H15N3S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,6-7,13H2
Standard InChI Key COJYETQFBSISQM-UHFFFAOYSA-N
SMILES C1CC1CN2C(=CC(=N2)C3=CSC=C3)CN
Canonical SMILES C1CC1CN2C(=CC(=N2)C3=CSC=C3)CN

Introduction

The compound "(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine" is a heterocyclic organic molecule that features a pyrazole core substituted with a cyclopropylmethyl group, a thiophene ring, and an amine functionality. Its structural complexity and functional groups suggest potential applications in medicinal chemistry, particularly in drug discovery and development.

Structural Features

The molecular structure of the compound can be broken down into three key components:

  • Pyrazole Core: A five-membered aromatic ring containing two nitrogen atoms, which provides the molecule with chemical stability and potential biological activity.

  • Thiophene Substitution: The thiophene ring, a sulfur-containing heterocycle, is attached at the third position of the pyrazole. Thiophene is often associated with enhanced pharmacokinetics and bioavailability in drug molecules.

  • Cyclopropylmethyl Group: This bulky substituent at the first position of the pyrazole contributes to steric effects that may influence receptor binding and selectivity.

  • Amine Functional Group: The methanamine group at the fifth position offers opportunities for hydrogen bonding and ionic interactions, which are critical in biological activity.

Synthesis Pathways

Although specific synthetic routes for this compound are not directly reported in the literature, general strategies for synthesizing similar pyrazole derivatives include:

  • Cyclization Reactions: Starting from hydrazines and 1,3-dicarbonyl compounds to form the pyrazole core.

  • Functionalization: Introduction of thiophene and cyclopropylmethyl groups through nucleophilic substitution or coupling reactions.

  • Amine Introduction: Functionalization of the pyrazole ring with amine groups using reductive amination or other amination techniques.

Potential Applications

The compound's structural features suggest its utility in various fields:

Medicinal Chemistry

  • Receptor Modulation: The pyrazole core is known to interact with enzyme active sites and receptors, making it a promising scaffold for drug development.

  • Anti-inflammatory Activity: Pyrazole derivatives have been studied for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation pathways .

  • Antimicrobial Properties: Thiophene-containing compounds have shown significant activity against bacterial and fungal strains .

Material Science

The presence of heteroatoms (nitrogen and sulfur) makes the compound suitable for applications in electronic materials such as organic semiconductors.

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): To determine chemical shifts corresponding to different protons and carbons in the molecule.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups through characteristic vibrational frequencies.

Biological Evaluation

While specific biological studies on this compound are unavailable, related pyrazole-thiophene derivatives have been evaluated for:

  • Anti-inflammatory Activity: Docking studies suggest potential as LOX inhibitors .

  • Antifungal Activity: Compounds with similar structures demonstrated efficacy against fungal pathogens .

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